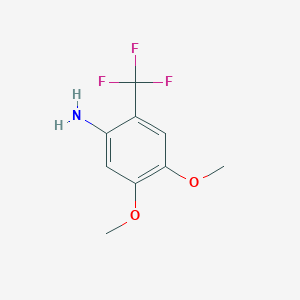

4,5-Dimethoxy-2-(trifluoromethyl)aniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Advanced Chemical Synthesis

Fluorinated aniline derivatives are a cornerstone of contemporary chemical synthesis, largely due to the profound effects that fluorine substitution has on the parent aniline molecule. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a molecule's physical and biological properties. jelsciences.com Its high electronegativity and lipophilicity can significantly influence a compound's metabolic stability, binding affinity to biological targets, and membrane permeability. jelsciences.com

The presence of a trifluoromethyl group on an aniline ring alters its electronic properties. The strong electron-withdrawing nature of the -CF3 group decreases the basicity of the aniline nitrogen, which can be advantageous in certain synthetic transformations by reducing side reactions. This electronic modulation also influences the reactivity of the aromatic ring, directing further substitutions.

In medicinal chemistry, the incorporation of trifluoromethylated aniline moieties is a widely employed strategy in drug design. Numerous approved drugs and clinical candidates contain this structural motif, highlighting its importance in developing new therapeutic agents. The enhanced metabolic stability of molecules containing the C-F bond often leads to improved pharmacokinetic profiles. jelsciences.com

Strategic Position of 4,5-Dimethoxy-2-(trifluoromethyl)aniline as a Synthetic Intermediate

This compound holds a strategic position as a synthetic intermediate due to its multifunctional nature. The aniline core provides a nucleophilic amino group that can readily participate in a variety of chemical reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. The methoxy (B1213986) groups are electron-donating and can influence the regioselectivity of electrophilic aromatic substitution reactions.

The combination of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy groups creates a unique electronic environment on the aromatic ring, offering opportunities for selective functionalization. This substitution pattern is particularly valuable in the synthesis of heterocyclic compounds, such as quinolines, which are prevalent scaffolds in many biologically active molecules. For instance, substituted anilines are key precursors in the Friedländer annulation, a classic method for quinoline (B57606) synthesis.

While specific, detailed research focused solely on this compound is emerging, the established reactivity of analogous compounds provides a strong indication of its synthetic potential. For example, related trifluoromethyl- and methoxy-substituted anilines are extensively used as building blocks in the preparation of agrochemicals and pharmaceuticals. nih.govchemicalbook.comossila.comchemimpex.com The strategic placement of the functional groups in this compound makes it a highly promising precursor for the synthesis of novel compounds with potential applications in various fields of chemical research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 500698-46-4 |

| Molecular Formula | C9H10F3NO2 |

| Molecular Weight | 221.18 g/mol |

| Appearance | Not explicitly documented in readily available literature |

| Solubility | Expected to be soluble in common organic solvents |

| Boiling Point | Not explicitly documented in readily available literature |

| Melting Point | Not explicitly documented in readily available literature |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-14-7-3-5(9(10,11)12)6(13)4-8(7)15-2/h3-4H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFJSOZGQWYDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(F)(F)F)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dimethoxy 2 Trifluoromethyl Aniline

Established Synthetic Pathways and Precursor Modifications

Traditional methods for the synthesis of 4,5-Dimethoxy-2-(trifluoromethyl)aniline rely on foundational organic reactions, primarily focusing on the modification of appropriately substituted benzene (B151609) precursors. These pathways are characterized by their reliability and have been well-documented in chemical literature.

Catalytic Reduction of Nitrobenzene (B124822) Precursors

A primary and highly effective route to synthesizing this compound involves the catalytic reduction of its corresponding nitrobenzene precursor, 1,2-dimethoxy-4-nitro-5-(trifluoromethyl)benzene. This transformation is a cornerstone of industrial and laboratory synthesis of anilines due to its high efficiency and selectivity. researchgate.net

The process typically involves the hydrogenation of the nitro group (-NO₂) to an amino group (-NH₂) using molecular hydrogen (H₂) in the presence of a metal catalyst. researchgate.net Commonly employed catalysts for this reduction include palladium on activated carbon (Pd/C), Raney nickel, and platinum(IV) oxide. google.comgoogle.com The reaction is generally carried out in a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure. google.comchemicalbook.com

A closely related synthesis, the reduction of 4-methoxy-3-nitrobenzotrifluoride (B1360095) using 10% Pd/C in methanol, proceeds overnight at room temperature under a hydrogen atmosphere to yield 2-Methoxy-5-(trifluoromethyl)aniline in 99% yield, demonstrating the high efficiency of this method for similar structures. chemicalbook.com Another patent describes the reduction of 2,5-bis(trifluoromethyl)nitrobenzene (B1333550) using Raney Nickel in isopropanol (B130326) at 70-90°C, yielding the corresponding aniline (B41778) in 73% yield. google.com These examples strongly support the viability and high-yield nature of this synthetic approach for this compound.

Table 1: Comparison of Catalysts for Nitrobenzene Reduction This is an interactive data table. Click on the headers to sort.

| Catalyst | Typical Conditions | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| 5-10% Pd/C | H₂ (1 atm), Room Temp | Methanol/Ethanol | >95% | chemicalbook.com |

| Raney Nickel | H₂ (10 bar), 20-90°C | Methanol/Isopropanol | 73-86% | google.comgoogle.com |

Halogenation and Subsequent Trifluoromethylation Strategies

An alternative strategy involves the multi-step synthesis starting from a more readily available precursor, such as 3,4-dimethoxyaniline. This pathway would involve a regioselective halogenation step, followed by the introduction of the trifluoromethyl group.

The first step, halogenation, requires careful control to achieve the desired substitution pattern. The amino group and the two methoxy (B1213986) groups are all activating, ortho-, para-directing groups, making the aromatic ring highly susceptible to electrophilic substitution. wikipedia.org Direct halogenation of unprotected anilines can be problematic, often leading to multiple substitutions and oxidation. beilstein-journals.org However, methods using copper(II) halides in ionic liquids have shown success in achieving regioselective para-chlorination or bromination under mild conditions. beilstein-journals.org

For instance, a procedure for the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline uses the mild brominating agent 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one to achieve selective bromination para to the amino group. orgsyn.org While this example involves a different starting material, it illustrates the principle of controlled halogenation on a substituted aniline ring. orgsyn.org

Following successful halogenation to introduce a halide at the 2-position, a subsequent trifluoromethylation reaction would be necessary. This can be achieved through various methods, including copper-mediated cross-coupling reactions with a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃) or using Togni's reagent. These reactions, however, can be complex and require careful optimization of catalysts, ligands, and reaction conditions.

Modern Approaches in the Synthesis of this compound

Contemporary synthetic chemistry emphasizes efficiency, speed, and environmental considerations, leading to the development of novel methodologies. These modern approaches offer significant advantages over traditional synthetic routes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.net By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often accompanied by an increase in product yield and purity. tandfonline.com This technique is particularly effective for reactions like nucleophilic aromatic substitution and amide synthesis, which are relevant to the derivatization of anilines. rsc.orgnih.gov

For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines demonstrates the efficacy of microwave assistance compared to conventional heating. rsc.org Similarly, the direct amidation of carboxylic acids with anilines can be achieved efficiently under solvent-free microwave conditions. nih.gov A study on the reaction of aniline derivatives with formic acid showed that microwave assistance significantly optimized the reaction, reducing time and providing very good yields. researchgate.net These examples suggest that the synthesis and subsequent reactions of this compound could be significantly expedited using microwave technology.

Table 2: Conventional vs. Microwave-Assisted Synthesis of Anilides This is an interactive data table. Click on the headers to sort.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Aniline Formylation | Hours | Minutes | Significant | researchgate.net |

| Amide Synthesis | 16-24 hours | 15-60 minutes | Often Higher | nih.gov |

One-Pot Reaction Sequences for Compound Derivatization

One-pot reactions, where multiple sequential reactions are carried out in a single reactor without isolating intermediates, represent a highly efficient and sustainable synthetic strategy. This approach minimizes solvent usage, reduces waste generation, and saves time and resources. The synthesis of complex molecules like trifluoromethylated anilines and their derivatives can benefit greatly from such streamlined procedures. nih.gov

For example, an efficient one-pot method for preparing 2-nitro-4-(trifluoromethyl)benzene containing sulfides from a disulfide precursor has been reported. lookchem.com Another study details a straightforward one-pot protocol for the preparation of 3-trifluoromethyl-1-arylpyrazoles, highlighting the tolerance of a wide range of functional groups under mild conditions. nih.gov These methodologies, while not directly producing the target aniline, showcase the power of one-pot sequences in constructing complex fluorinated molecules, a principle that could be adapted for the synthesis of this compound derivatives. nih.govlookchem.com

Regioselectivity and Stereochemical Control in Substituted Aniline Synthesis

The synthesis of a specific isomer of a polysubstituted aniline like this compound is fundamentally a challenge of regiochemical control. The outcome of electrophilic aromatic substitution reactions is dictated by the electronic properties of the substituents already present on the benzene ring. wikipedia.org

The methoxy group (-OCH₃) is a strong electron-donating group (+M effect > -I effect) and is therefore a powerful activating group. It directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com In a precursor like 3,4-dimethoxyaniline, the positions ortho to the methoxy groups (2 and 5) and para to the 4-methoxy group (position 1, occupied by the amino group) are electronically enriched and thus activated towards electrophilic attack.

Conversely, the trifluoromethyl group (-CF₃) is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect). It is a deactivating group and directs incoming electrophiles to the meta position. mdpi.com

In the synthesis of this compound, these directing effects are crucial. For instance, in the nitration of a hypothetical 3,4-dimethoxybenzotrifluoride precursor, the two activating methoxy groups would direct the incoming nitro group to the position ortho to both, which is position 6. The deactivating trifluoromethyl group would also direct the incoming group to a meta position (position 6), reinforcing the regiochemical outcome. This synergistic directing effect ensures the formation of the desired isomer with high selectivity. Understanding and manipulating these electronic influences is paramount for the successful and efficient synthesis of this specific substituted aniline. wikipedia.orgorganicchemistrytutor.com

Reactivity and Derivatization Chemistry of 4,5 Dimethoxy 2 Trifluoromethyl Aniline

Condensation and Cycloaddition Reactions

The aniline (B41778) moiety can readily participate in condensation reactions with carbonyl compounds to form imines or enamines. More advanced transformations include its participation in cycloaddition and annulation reactions to build complex heterocyclic systems.

Rhodium(III)-catalyzed C-H bond activation and annulation of N-pyrimidyl-substituted anilines with CF₃-imidoyl sulfoxonium ylides provides a sophisticated route to 2-trifluoromethylindolines bearing a quaternary carbon center. acs.orgnih.gov This transformation proceeds through a cascade involving C-H imidoylmethylation, tautomerization, and an intramolecular nucleophilic addition. acs.org

Formation of Imines and Schiff Bases for Further Elaboration

The primary amine functionality of 4,5-Dimethoxy-2-(trifluoromethyl)aniline allows it to readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. edu.krd This reaction is a cornerstone of organic synthesis, providing a versatile intermediate for the construction of more complex molecular architectures. nih.gov

The general synthesis of Schiff bases from substituted anilines can be achieved under various conditions, as illustrated by the examples below.

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aniline Derivatives | Benzaldehyde | Ethanol (B145695), Stirring, 3 hours | N-Benzylideneaniline | edu.krd |

| 2-(Methylthio)aniline Derivatives | p-Methoxysalicylaldehyde | Ethanol/Dichloromethane, Reflux, 6 hours | Substituted Salicylaldehyde Schiff Base | ajol.info |

| Substituted Anilines | Pyrazole-4-carbaldehyde | Ethanol, Reflux | Pyrazole Schiff Base | researchgate.net |

| Aniline | Benzil-2,4-dinitrophenylhydrazone | Ethanol, Reflux, 1 hour | Diketone-derived Schiff Base | ajgreenchem.com |

| Fluorinated Anilines | Fluorinated Benzaldehydes | Mechanochemical (Milling) | Fluorinated Imine | nih.gov |

Cyclization Reactions with Dicarbonyl Compounds for Heterocycle Formation

The amine group of this compound is a key functional handle for the synthesis of various nitrogen-containing heterocycles through cyclization reactions with dicarbonyl compounds. These reactions provide access to privileged scaffolds in medicinal chemistry, such as pyrroles and quinolines.

One of the most fundamental reactions for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. wikipedia.orgresearchgate.net The reaction is typically acid-catalyzed and proceeds by the formation of two C-N bonds through imine/enamine intermediates, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.orgrgmcet.edu.in The versatility of this method allows for the use of a wide range of substituted anilines and diketones. rgmcet.edu.in

Quinoline (B57606) scaffolds can also be synthesized using anilines as starting materials. For instance, the Combes quinoline synthesis involves the reaction of an aniline with a 1,3-diketone under acidic conditions. The reaction forms a β-aminoenone intermediate which then cyclizes and dehydrates upon heating in the presence of a strong acid to yield the quinoline ring system. Other established methods include the Friedländer and Pfitzinger syntheses, which utilize different combinations of anilines and carbonyl compounds to construct the quinoline core. nih.govnih.gov The specific substitution pattern of this compound would be expected to influence the regioselectivity and efficiency of these cyclization reactions.

| Reaction Name | Amine Substrate | Dicarbonyl/Carbonyl Substrate | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | Primary Amine (e.g., Aniline) | 1,4-Diketone (e.g., 2,5-Hexanedione) | N-Aryl Pyrrole | wikipedia.orgrgmcet.edu.in |

| Combes Synthesis | Aniline | 1,3-Diketone (e.g., Acetylacetone) | Quinoline | organic-chemistry.org |

| Friedländer Synthesis | o-Aminobenzaldehyde | Ketone with α-methylene group | Quinoline | nih.gov |

| Knorr Pyrrole Synthesis | α-Amino-ketone | β-Ketoester | Substituted Pyrrole | wikipedia.org |

Derivatization for Advanced Analytical and Research Purposes

Beyond its use in foundational synthesis, this compound can be derivatized for specific applications in analytical chemistry and as a building block in targeted research. Chemical derivatization is a common strategy employed to modify an analyte to enhance its detectability or improve its separation characteristics in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). academicjournals.org

For amines, derivatization often aims to introduce a chromophore for UV-Vis detection, a fluorophore for sensitive fluorescence detection, or to increase the molecule's volatility and thermal stability for GC analysis. semanticscholar.orgsigmaaldrich.com The primary amine of this compound is a reactive site for a host of derivatizing agents. For example, reaction with anhydrides like heptafluorobutyric anhydride can prepare the corresponding amide, which is suitable for GC analysis with highly sensitive electron-capture detection. acs.org

In a broader research context, the compound serves as a valuable intermediate. The trifluoromethyl group is a key moiety in medicinal chemistry and drug design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.com Therefore, derivatizing this compound by incorporating it into larger, more complex structures is a common strategy for creating novel compounds with potential biological activity. This can involve multi-step syntheses where the aniline is converted into trifluoromethyl-containing heterocycles or other advanced intermediates. organic-chemistry.orgrsc.org The synthesis of N-(trifluoromethyl)anilines from secondary anilines has also been reported, representing another route for derivatization. rsc.org

| Analytical Technique | Derivatization Goal | Example Reagent Class | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Increase volatility, add electron-capturing group | Acylating agents (e.g., Heptafluorobutyric anhydride) | acs.org |

| High-Performance Liquid Chromatography (HPLC) | Add UV-absorbing chromophore or fluorophore | Isothiocyanates, N-hydroxysuccinimide esters | academicjournals.orgsigmaaldrich.com |

| LC-Mass Spectrometry (LC-MS) | Enhance ionization efficiency and fragmentation | Reagents introducing a permanent charge | academicjournals.org |

| Medicinal Chemistry Synthesis | Incorporate CF3-aniline moiety into larger molecules | Various, via multi-step synthetic sequences | mdpi.comorganic-chemistry.org |

Strategic Applications of 4,5 Dimethoxy 2 Trifluoromethyl Aniline As a Building Block

Synthesis of Advanced Nitrogen-Containing Heterocycles

The strategic placement of reactive functional groups on the aniline (B41778) ring of 4,5-Dimethoxy-2-(trifluoromethyl)aniline allows for its participation in a variety of cyclization reactions to form fused heterocyclic systems.

Quinolines and Quinazolinones

While direct experimental evidence for the synthesis of quinolines and quinazolinones specifically from this compound is not extensively documented in the readily available literature, established synthetic routes for these heterocycles strongly support its potential as a valuable precursor.

Quinolines: The Skraup-Doebner-von Miller synthesis and related methods, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions, are cornerstone strategies for quinoline (B57606) synthesis. The electron-rich nature of the aromatic ring in this compound, due to the methoxy (B1213986) groups, is expected to facilitate the electrophilic cyclization step inherent in these reactions. The general reaction involves the condensation of an aniline with glycerol, an α,β-unsaturated aldehyde or ketone, in the presence of an acid catalyst and an oxidizing agent.

Quinazolinones: The synthesis of quinazolinone scaffolds often involves the reaction of anthranilic acid derivatives (or related ortho-substituted anilines) with a one-carbon source, such as formamide (B127407) or orthoesters. This compound can be envisioned as a precursor to the necessary ortho-substituted intermediate. For instance, functionalization of the amino group followed by introduction of a carboxylic acid or a related group at the ortho position would provide a suitable substrate for cyclization into a quinazolinone ring system. A variety of methods, including microwave-assisted synthesis and metal-catalyzed reactions, are employed for the efficient construction of quinazolinone derivatives. bohrium.comujpronline.com

Benzimidazoles and Benzotriazoles

The synthesis of benzimidazoles and benzotriazoles from ortho-phenylenediamines is a well-established and widely utilized transformation in heterocyclic chemistry. This compound serves as a key starting material for the preparation of the corresponding unsymmetrically substituted ortho-phenylenediamine.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). The reaction of 4,5-dimethoxy-2-(trifluoromethyl)-1,2-diaminobenzene with various aldehydes would lead to the formation of 5,6-dimethoxy-4-(trifluoromethyl)-1H-benzimidazoles. The reaction conditions can be varied, including the use of Lewis acid catalysts or microwave irradiation, to promote the cyclization. researchgate.netrsc.org

Benzotriazoles: Benzotriazoles are readily synthesized by the diazotization of ortho-phenylenediamines. Treatment of 4,5-dimethoxy-2-(trifluoromethyl)-1,2-diaminobenzene with a diazotizing agent, such as sodium nitrite (B80452) in the presence of an acid, would lead to the formation of 5,6-dimethoxy-4-(trifluoromethyl)-1H-benzotriazole. This reaction is typically high-yielding and proceeds under mild conditions. tsijournals.comnih.gov

Phenazines

The synthesis of phenazine (B1670421) derivatives can be achieved through the oxidative cyclization of N,N'-diaryl-ortho-phenylenediamines or related precursors. A notable application of a closely related precursor is in the regioselective synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. researchgate.net This synthetic strategy involves the Buchwald-Hartwig coupling of a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. The resulting bis(2-nitrophenyl)amine (B107571) is then reduced to the corresponding diamine, which undergoes tandem-like oxidation to form the phenazine ring system. researchgate.net By starting with 4,5-dimethoxy-2-(trifluoromethyl)-nitroaniline, this methodology could be adapted to produce phenazines bearing the 4,5-dimethoxy-2-(trifluoromethyl)phenyl moiety.

A general scheme for phenazine synthesis involves the treatment of an aniline derivative with a 2-halonitrobenzene, followed by reduction of the nitro groups and subsequent oxidative cyclization. researchgate.net

Table 1: General Synthetic Approaches to Phenazines

| Starting Materials | Key Reaction Steps | Product Type |

| Aniline derivative and 2-halonitrobenzene | 1. Nucleophilic aromatic substitution2. Reduction of nitro groups3. Oxidative cyclization | Substituted Phenazines |

| ortho-phenylenediamine and catechol | Condensation/Oxidation | Dibenzo[a,c]phenazines |

Triazoles and Other Azole Systems

The amino group of this compound can be transformed into an azide (B81097) functionality, which is a key precursor for the synthesis of triazoles via [3+2] cycloaddition reactions, famously exemplified by the Huisgen 1,3-dipolar cycloaddition or "click chemistry".

Triazoles: The synthesis of 1,2,3-triazoles can be achieved through the copper(I)-catalyzed cycloaddition of an azide with a terminal alkyne. Diazotization of this compound followed by treatment with sodium azide would yield the corresponding aryl azide. This azide can then be reacted with a variety of alkynes in the presence of a copper(I) catalyst to afford 1,4-disubstituted 1,2,3-triazoles. This method is known for its high efficiency, mild reaction conditions, and broad substrate scope. beilstein-journals.orgmdpi.com

Furthermore, 1,2,4-triazoles can be synthesized through various methods, including the reaction of hydrazonoyl chlorides with nitriles. While a direct synthesis from the target aniline is not explicitly detailed, its derivatives could be incorporated into precursors for such cyclizations. mdpi.com

Construction of Complex Molecular Architectures

The unique electronic and steric properties imparted by the substituents on this compound make it a valuable building block for the construction of larger, more complex molecular architectures, particularly those with relevance to the pharmaceutical industry.

Precursors for Pharmaceutically Relevant Scaffolds

The heterocyclic scaffolds synthesized from this compound are prevalent in a wide range of biologically active molecules. The presence of the trifluoromethyl group is particularly noteworthy, as it is a common motif in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

Table 2: Examples of Pharmaceutically Relevant Scaffolds Potentially Derived from this compound

| Heterocyclic Scaffold | Potential Therapeutic Applications |

| Quinolines | Antimalarial, antibacterial, anticancer |

| Quinazolinones | Anticancer, anti-inflammatory, antiviral |

| Benzimidazoles | Anthelmintic, antiulcer, antifungal |

| Benzotriazoles | Antiviral, antibacterial, anticancer |

| Phenazines | Antibacterial, anticancer |

| Triazoles | Antifungal, antiviral, anticancer |

The dimethoxy substitution pattern is also found in numerous natural products and synthetic drugs, often contributing to their biological activity. For example, quinoline derivatives with dimethoxy substitutions have been investigated as potent inhibitors of various kinases involved in cancer progression. nih.govnih.gov Similarly, benzimidazole derivatives bearing methoxy groups have been explored as potential anti-tumor agents. researchgate.netresearchgate.netnih.gov The combination of these features in a single building block makes this compound a highly promising starting material for the development of novel therapeutic agents.

While specific, complex pharmaceutical agents directly synthesized from this compound are not widely reported in the public domain, the synthetic accessibility of the aforementioned heterocyclic scaffolds from this precursor highlights its significant potential in drug discovery and development programs. The strategic incorporation of the 4,5-dimethoxy-2-(trifluoromethyl)phenyl moiety can lead to the generation of novel molecular entities with enhanced pharmacological profiles.

Building Blocks for Agrochemical Research

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, has become a cornerstone of modern agrochemical research and development. nih.govresearchgate.net More than half of the pesticides introduced in the last two decades contain fluorine, and the trifluoromethyl group is present in approximately 40% of all fluorinated pesticides currently on the market. nih.gov Compounds like this compound serve as highly valuable and functionalized building blocks for the synthesis of new active ingredients. chemimpex.comchemimpex.com

The utility of trifluoromethyl-substituted anilines is well-established in the herbicide sector. Notable examples include trifluralin, a dinitroaniline herbicide, and fluazifop, a phenoxy herbicide, both of which contain the trifluoromethyl group. wikipedia.org The synthesis of complex agrochemicals often relies on the availability of key intermediates, or building blocks, that already contain the desired functional groups. nih.gov For instance, the synthesis of various trifluoromethylpyridine (TFMP) derivatives, used in products like the herbicide fluazifop-butyl, often starts with pre-functionalized precursors. nih.gov

While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in readily available literature, its structure is emblematic of the type of advanced intermediate sought by discovery chemists. The presence of the electron-withdrawing trifluoromethyl group, combined with the electron-donating methoxy groups and the reactive aniline amine, provides multiple points for synthetic modification, allowing for the creation of diverse libraries of candidate molecules for screening. chemimpex.comcymitquimica.com These building blocks are essential for developing next-generation herbicides, pesticides, and fungicides with improved efficacy and selectivity. chemimpex.com

Integration into Natural Product Synthetic Endeavors

In the field of medicinal chemistry and natural product synthesis, complex, pre-functionalized building blocks are crucial for creating novel analogues of biologically active molecules. ossila.com While the direct use of this compound in the total synthesis of a complex natural product is not widely reported, its value lies in its potential for the derivatization and modification of existing natural product scaffolds.

Many natural products, despite their potent biological activity, suffer from poor pharmacological properties such as low metabolic stability or bioavailability. Medicinal chemists often address these limitations by synthesizing analogues that incorporate specific functional groups to enhance these characteristics. researchgate.net The fluorinated dimethoxyaniline moiety is a prime candidate for such endeavors. For example, the dimethoxy-anilino quinoline core is a known scaffold for potent enzyme inhibitors. nih.gov By integrating a building block like this compound, chemists can introduce a trifluoromethyl group to a target molecule, a common strategy to block metabolic oxidation of a reactive site or to increase the compound's lipophilicity and binding affinity. wikipedia.orgresearchgate.net

Therefore, the strategic application of this compound in natural product synthesis is less about constructing the carbon skeleton from scratch and more about its use as a sophisticated "decorating" fragment to fine-tune the physicochemical and biological properties of a lead compound derived from a natural source. ossila.comresearchgate.net

Influence of the Fluorinated Dimethoxyaniline Moiety on Designed Molecular Properties in Target Compounds

The this compound moiety exerts a profound influence on the molecular properties of target compounds through the combined effects of its distinct functional groups: the trifluoromethyl group, the two methoxy groups, and the aniline core. nih.gov

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. mdpi.com Due to the high electronegativity of fluorine atoms, the -CF3 group is strongly electron-withdrawing, which can enhance electrostatic interactions and hydrogen bonding with biological targets. researchgate.netsmolecule.com This group significantly increases lipophilicity, which can improve membrane permeability and in vivo transport. smolecule.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. smolecule.com This enhanced metabolic stability often increases a drug's half-life. researchgate.net The -CF3 group is often used as a bioisostere to replace a methyl or chloro group, allowing for the adjustment of steric and electronic properties while potentially protecting a reactive site from metabolic attack. wikipedia.org

The dimethoxy groups on the aromatic ring act as electron-donating groups through resonance. researchgate.net This electronic effect counterbalances the strong inductive withdrawal of the -CF3 group, creating a unique electronic environment on the aniline ring. The presence of methoxy groups is common in biologically active compounds, including potent kinase inhibitors, where they can participate in key interactions within the target's binding pocket. nih.govcresset-group.com

The aniline moiety itself is a versatile chemical scaffold common in drug development. acs.org However, anilines are also considered a "structural alert" in medicinal chemistry. nih.gov They are prone to metabolic oxidation by cytochrome P450 enzymes, which can form highly reactive and potentially toxic electrophilic species like quinone-imines. These reactive metabolites can lead to idiosyncratic adverse drug reactions. The substitution pattern in this compound is critical; the bulky and deactivating -CF3 group ortho to the amine may provide steric hindrance that shields the nitrogen from certain metabolic enzymes, potentially mitigating some of the toxicity risks associated with simpler anilines.

Table of Physicochemical Influences of the Trifluoromethyl Group

| Property | Influence of -CF3 Group | Reference |

|---|---|---|

| Lipophilicity | Increases (Hansch π value of +0.88) | smolecule.com |

| Metabolic Stability | Increases due to high C-F bond energy | researchgate.netsmolecule.com |

| Electronic Effect | Strongly electron-withdrawing | nih.govmdpi.com |

| Binding Affinity | Can enhance through improved electrostatic interactions | researchgate.netsmolecule.com |

| Bioisosterism | Used as a replacement for -CH3 or -Cl groups | wikipedia.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluazifop |

| Fluazifop-butyl |

Mechanistic Investigations in Reactions Involving 4,5 Dimethoxy 2 Trifluoromethyl Aniline

Elucidation of Catalytic Cycle Intermediates and Transition States

In catalyzed reactions, 4,5-Dimethoxy-2-(trifluoromethyl)aniline can participate in a variety of transformations, such as cross-coupling and C-H activation reactions. Understanding the catalytic cycle involves identifying key intermediates and the transition states that connect them. While specific studies on this exact molecule are not extensively detailed in the provided literature, we can infer mechanistic pathways based on related systems.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, the catalytic cycle would likely commence with the oxidative addition of an aryl halide to a low-valent palladium(0) species. This would be followed by the coordination of this compound to the palladium(II) center. The electronic properties of the aniline (B41778) would influence this step; the electron-donating methoxy (B1213986) groups would enhance the nucleophilicity of the nitrogen atom, facilitating coordination. Subsequent deprotonation of the amine would form a palladium-amido complex. The rate-determining step could be the reductive elimination of the desired product, regenerating the palladium(0) catalyst.

Computational studies, such as Density Functional Theory (DFT), are invaluable tools for mapping out the energy landscape of such catalytic cycles. These studies can provide detailed geometries and energies for intermediates and transition states.

Table 1: Hypothetical Intermediates and Transition States in a Palladium-Catalyzed Amination

| Step | Intermediate/Transition State | Description |

| 1 | Oxidative Addition | Pd(0) inserts into an Ar-X bond to form a Pd(II) complex. |

| 2 | Ligand Exchange | This compound displaces a ligand on the Pd(II) center. |

| 3 | Deprotonation | A base removes a proton from the coordinated aniline to form a Pd-amido species. |

| 4 | Reductive Elimination (TS) | The transition state leading to the formation of the C-N bond and product. |

| 5 | Product Formation | The desired arylamine product is released from the palladium center. |

Radical and Single Electron Transfer Pathways in Photochemical Reactions

Photochemical reactions offer alternative pathways for bond formation and can involve radical intermediates generated through single electron transfer (SET) processes. d-nb.info The presence of the electron-rich dimethoxy-substituted aniline ring makes this compound a potential candidate for photoinduced SET reactions. rsc.org Upon irradiation in the presence of a suitable photosensitizer, the aniline can be oxidized to its radical cation.

The fate of this radical cation would be influenced by the reaction conditions and the other reactants present. For example, it could undergo deprotonation to form an aminyl radical, which could then participate in various radical-based transformations. The trifluoromethyl group can significantly influence the stability and reactivity of these radical intermediates.

In a hypothetical photochemical reaction, a photosensitizer excited by light could abstract an electron from the aniline, initiating a radical cascade. The involvement of such radical species can be confirmed through techniques like electron paramagnetic resonance (EPR) spectroscopy and laser flash photolysis.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic studies are essential for determining the rate law of a reaction, which in turn provides insights into the mechanism. For reactions involving this compound, kinetic analysis would reveal the dependence of the reaction rate on the concentrations of the reactants, catalyst, and any additives.

For example, in a substitution reaction, a pseudo-first-order kinetic study could be performed by keeping the concentration of one reactant in large excess. The determination of the rate constants at different temperatures allows for the calculation of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). researchgate.net These thermodynamic parameters provide a deeper understanding of the energy profile of the reaction. A positive ΔH‡ indicates an endothermic process, while the sign of ΔS‡ gives clues about the degree of order in the transition state. researchgate.net

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction

| Parameter | Value | Interpretation |

| Rate Law | rate = k[Aniline][Electrophile] | Second-order kinetics, suggesting a bimolecular rate-determining step. |

| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | 62 kJ/mol | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -20 J/mol·K | A slightly more ordered transition state compared to the reactants. |

Stereochemical Control and Regioselectivity in Reaction Mechanisms

In reactions where new chiral centers are formed or where there are multiple reactive sites, understanding the factors that control stereochemistry and regioselectivity is paramount. The substitution pattern of this compound can exert significant steric and electronic influence on the outcome of such reactions.

The bulky trifluoromethyl group at the ortho position can direct incoming reagents to the less hindered positions of the molecule. For instance, in an electrophilic aromatic substitution reaction, the directing effects of the methoxy and amino groups would favor substitution at the positions ortho and para to them. However, the steric hindrance from the trifluoromethyl group could play a decisive role in determining the final regiochemical outcome.

In asymmetric catalysis, chiral ligands on a metal catalyst can interact with the substrate to control the stereochemistry of the product. The specific binding of this compound to a chiral catalyst would be crucial in determining the enantiomeric excess of the product. The development of highly stereoselective and regioselective reactions involving this aniline derivative relies heavily on a detailed mechanistic understanding of these controlling factors.

Computational and Theoretical Chemistry of 4,5 Dimethoxy 2 Trifluoromethyl Aniline and Its Derivatives

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of an aniline (B41778) derivative are heavily influenced by the nature and position of its substituents. In 4,5-Dimethoxy-2-(trifluoromethyl)aniline, the benzene (B151609) ring is functionalized with two electron-donating methoxy (B1213986) (-OCH₃) groups, an electron-donating amino (-NH₂) group, and a potent electron-withdrawing trifluoromethyl (-CF₃) group. This combination of substituents creates a complex electronic environment that dictates the molecule's reactivity and spectroscopic properties. acs.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netdergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the electron-rich amino and dimethoxy groups, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing trifluoromethyl group and the aromatic ring. researchgate.net This separation of FMOs indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.netdocumentsdelivered.comnih.gov DFT calculations are commonly used to determine the energies of these orbitals and other quantum chemical parameters that describe global reactivity. dergipark.org.trdocumentsdelivered.com

Table 1: Calculated Quantum Chemical Parameters for Substituted Anilines

This table presents representative data calculated using DFT (B3LYP method) to illustrate the trends in electronic properties for aniline and its derivatives. The values are illustrative and depend on the specific computational method and basis set used.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

| Aniline | -5.45 | -0.21 | 5.24 | 5.45 | 0.21 |

| 2-(Trifluoromethyl)aniline | -5.98 | -0.75 | 5.23 | 5.98 | 0.75 |

| 4,5-Dimethoxyaniline | -5.12 | -0.15 | 4.97 | 5.12 | 0.15 |

| This compound | -5.65 | -0.88 | 4.77 | 5.65 | 0.88 |

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. rsc.orgmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the detailed mapping of reaction pathways. researchgate.netresearchgate.net This approach provides critical insights into reaction kinetics and thermodynamics, helping to explain observed regioselectivity and stereoselectivity. rsc.org

For derivatives of this compound, DFT studies can be employed to explore a variety of transformations. For instance, in reactions such as electrophilic aromatic substitution, the calculations can predict the most likely site of attack by modeling the stability of the intermediate sigma complexes. researchgate.net Similarly, for nucleophilic substitution or cross-coupling reactions involving the amino group, DFT can elucidate the step-by-step mechanism, identify the rate-determining step, and rationalize the role of catalysts. mdpi.comfigshare.com The theoretical framework can rationalize quantum yields and differences in reactivity and selectivity among similar substrates. figshare.com

DFT calculations are also crucial for understanding pericyclic reactions or rearrangements, where the concerted movement of electrons is difficult to probe experimentally. researchgate.net By locating the transition state structure and performing intrinsic reaction coordinate (IRC) calculations, researchers can confirm that the identified transition state correctly connects the reactant and product, providing a complete picture of the reaction coordinate.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool used to predict the reactive behavior of a molecule. nih.gov It illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thaiscience.infotci-thaijo.orgajchem-a.com In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are favorable for nucleophilic attack. researchgate.netbhu.ac.in

For this compound, the MEP map would reveal distinct regions of differing potential:

Negative Potential: The most negative regions are expected to be located around the oxygen atoms of the two methoxy groups and potentially on the nitrogen atom of the amino group due to the presence of lone pairs of electrons. thaiscience.infotci-thaijo.org These sites represent the most probable centers for interaction with electrophiles or for hydrogen bonding. ajchem-a.com

Positive Potential: The most positive potential is anticipated around the hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms of the methyl groups. The potent electron-withdrawing effect of the fluorine atoms would also create a significant region of positive potential around the trifluoromethyl group. researchgate.net

The MEP map provides a qualitative prediction of how the molecule will interact with other reagents, substrates, or biological receptors, guiding the design of new synthetic routes and functional materials. nih.govresearchgate.net

Spectroscopic Property Predictions and Experimental Validation in Research Contexts

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. scirp.org

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. documentsdelivered.comnih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. This spectrum can be compared with experimental FT-IR and FT-Raman data. researchgate.net A strong correlation between the calculated and observed vibrational modes serves to validate the optimized molecular geometry obtained from the calculations. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

This table shows typical wavenumber ranges for key vibrations, as would be predicted by DFT calculations. Scaled quantum mechanical force fields are often used to improve agreement with experimental data.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| Amino (-NH₂) | N-H Symmetric Stretch | 3400 - 3450 |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3490 - 3540 |

| Aromatic Ring | C-H Stretch | 3050 - 3150 |

| Methoxy (-OCH₃) | C-H Stretch | 2950 - 3000 |

| Aromatic Ring | C=C Stretch | 1580 - 1620 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 |

| Methoxy (-OCH₃) | C-O Stretch | 1020 - 1250 |

In Silico Modeling for Molecular Interactions

In silico modeling encompasses a range of computational techniques used to study how a molecule interacts with its environment, including other molecules, solvents, or biological macromolecules. nih.gov These methods are fundamental in fields like drug design and materials science.

For derivatives of this compound, in silico modeling can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. mdpi.commdpi.com If a derivative of this compound is being investigated for potential biological activity, molecular docking can be used to model its interaction with the active site of a target protein. mdpi.com This helps to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and to estimate the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can be used to study its conformational flexibility, its behavior in different solvents, or its dynamic interactions with a biological membrane or protein, providing a more realistic view of molecular behavior than static models. mdpi.com

Advanced Analytical Methodologies for Research on 4,5 Dimethoxy 2 Trifluoromethyl Aniline

Structural Elucidation of Novel Derivatives (e.g., Single-Crystal X-ray Diffraction, Advanced NMR Spectroscopy)

The unambiguous determination of the three-dimensional structure of novel derivatives of 4,5-Dimethoxy-2-(trifluoromethyl)aniline is fundamental to understanding their chemical behavior. Single-crystal X-ray diffraction and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Single-Crystal X-ray Diffraction (SCXRD) provides precise information on bond lengths, bond angles, and crystal packing arrangements. brynmawr.eduresearchgate.net For novel derivatives, obtaining a suitable single crystal allows for the definitive confirmation of molecular architecture. mdpi.com The process involves mounting a single crystal onto a diffractometer and cooling it to a low temperature (e.g., 113 ± 1 K) to minimize thermal vibrations. brynmawr.edu A monochromatic X-ray beam is used to collect diffraction data, which is then processed to solve and refine the crystal structure. esrf.fr This technique can reveal subtle structural details, such as the planarity of aromatic rings and the orientation of substituents, which are crucial for structure-property relationship studies. brynmawr.edu Advanced applications even allow for the study of structural changes under high pressure, providing insight into the material's compressibility and electronic properties. esrf.fr

Advanced NMR Spectroscopy offers powerful tools for structural analysis in solution, complementing the solid-state data from SCXRD. While standard ¹H and ¹³C NMR are routine, advanced methods are required for complex derivatives.

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for identifying and quantifying specific sub-structures within a molecule. aalto.fi HSQC correlates proton and carbon signals, allowing for unambiguous assignment of atoms, which is particularly useful for complex aromatic systems or when multiple derivatives are present.

Quantitative NMR: Techniques like quantitative ¹³C NMR can determine the relative amounts of different structural moieties within a sample, providing insights into the degree of substitution or degradation in a series of derivatives. aalto.fi

Hyphenated Techniques: The combination of Liquid Chromatography with Solid-Phase Extraction and NMR (LC-SPE/NMR) is a powerful approach for identifying unknown impurities or minor derivative products. researchgate.net In this method, compounds are first separated by LC, trapped individually on SPE cartridges, and then eluted with a deuterated solvent for detailed NMR analysis, including 1D and 2D experiments. researchgate.net

Table 1: Comparison of Key Structural Elucidation Techniques

| Technique | Information Provided | Phase | Advantages | Limitations |

|---|---|---|---|---|

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, absolute stereochemistry. mdpi.comresearchgate.net | Solid | Provides definitive, unambiguous structural proof. | Requires a high-quality single crystal of sufficient size. |

| Advanced 2D NMR (e.g., HSQC) | Connectivity between atoms (e.g., ¹H-¹³C), relative stereochemistry, structural fragments. aalto.fi | Liquid | Provides detailed structural information in solution; does not require crystallization. | Does not provide bond lengths/angles; can be complex to interpret for large molecules. |

| LC-SPE/NMR | Structural identification of individual components in a mixture (e.g., impurities, derivatives). researchgate.net | Liquid | Allows for separation and structural elucidation without prior isolation. | Requires specialized instrumentation; sensitivity can be a limiting factor. |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research Applications

Chromatography is essential for monitoring the progress of reactions involving this compound and for assessing the purity of its synthesized derivatives. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.

Reaction monitoring by chromatography allows researchers to track the consumption of reactants and the formation of products over time. For instance, in a methylation reaction of an aniline (B41778) derivative, aliquots can be taken from the reaction mixture at different time intervals and analyzed. mpg.de Gas chromatography, equipped with a flame ionization detector (FID), is well-suited for volatile and thermally stable compounds. A typical setup might involve an aminic-specific column (e.g., MN-OPTIMA-5-Amin) and a temperature program to ensure separation of all components. mpg.de The resulting chromatograms provide quantitative data on the conversion of the starting material and the yield of the desired product. mpg.de

Purity assessment is another critical application. After synthesis and purification, chromatography is used to confirm the absence of starting materials, reagents, and side products. HPLC is particularly versatile for a wide range of aniline derivatives, offering various stationary phases (e.g., C8, C18) and detection methods (e.g., UV-Vis). nih.gov The development of a robust chromatographic method is a prerequisite for ensuring the quality and reproducibility of research findings. The LC-SPE/NMR methodology also relies on high-resolution liquid chromatography to separate impurities before they are trapped for structural identification. researchgate.net

Table 2: Example of Gas Chromatography Parameters for Reaction Monitoring

| Parameter | Specification |

|---|---|

| Instrument | Trace GC Gas Chromatograph |

| Detector | Flame Ionization Detector (FID) |

| Column | MN-OPTIMA-5-Amin (30 m, 0.25 mm ID, 0.5 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Temperature Program | 5 min at 50 °C, ramp to 280 °C (8°C/min), hold for 15 min at 280 °C |

Data derived from a representative analytical method for aniline derivatives. mpg.de

Spectroscopic Techniques for Mechanistic Insights (e.g., Time-Resolved Spectroscopy, Advanced Fourier-Transform Infrared Spectroscopy)

Understanding the reaction mechanisms of this compound and its derivatives requires techniques that can probe molecular changes during a chemical transformation.

Time-Resolved Spectroscopy provides insights into the dynamics of excited states and the kinetics of fast reactions. Time-resolved fluorescence spectroscopy, for example, can be used to study the behavior of fluorescent derivatives. By measuring fluorescence decay at different wavelengths, it is possible to construct time-resolved emission spectra. nih.gov These spectra can reveal processes like solvent relaxation or conformational changes occurring on the nanosecond timescale. nih.gov Similarly, time-resolved fluorescence anisotropy measurements can probe the rotational motion of a molecule, providing information about its local environment and flexibility. nih.gov

Advanced Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying functional groups and observing their changes during a reaction. researchgate.net Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ monitoring of reactions in solution, as it has a short path length that overcomes the strong infrared absorbance of many solvents. nih.gov By tracking changes in the intensity or position of characteristic vibrational bands (e.g., N-H stretching of the aniline, C-F stretching of the trifluoromethyl group, or C=O stretching in an acylated derivative), one can follow the conversion of functional groups and potentially identify transient intermediates. mdpi.comresearchgate.net The use of FTIR can provide valuable data that is complementary to chromatographic analysis for understanding reaction pathways. nih.gov

Table 3: Spectroscopic Methods for Mechanistic Analysis

| Technique | Principle | Information Gained |

|---|---|---|

| Time-Resolved Fluorescence Spectroscopy | Measures the decay of fluorescence intensity over time after excitation with a short pulse of light. nih.gov | Lifetimes of excited states, kinetics of photochemical reactions, dynamic molecular processes. |

| Attenuated Total Reflectance FTIR (ATR-FTIR) | An infrared beam undergoes total internal reflection within a crystal in contact with the sample; the evanescent wave probes the sample's surface. nih.gov | Changes in functional groups, identification of reaction intermediates, real-time reaction monitoring. researchgate.net |

Surface Analysis and Derivatization Studies (e.g., X-ray Photoelectron Spectroscopy Depth Profiling)

When derivatives of this compound are used to modify surfaces, specialized techniques are needed to characterize the resulting layer. X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis method that provides information about elemental composition and chemical states within the top ~10 nm of a material. nih.gov

XPS Depth Profiling combines XPS analysis with ion beam sputtering to analyze the composition as a function of depth into the material. rsc.org This is crucial for confirming the structure of multi-layered films or understanding the distribution of a derivative that has been diffused into a polymer matrix. nih.govnih.gov An X-ray beam excites core-level electrons from atoms on the surface, and the kinetic energy of these photoelectrons is measured to identify the elements and their oxidation states. An ion gun then sputters away a thin layer of the material, and the analysis is repeated to build a compositional profile with depth. researchgate.net

For organic materials, such as surfaces functionalized with aniline derivatives, a gas cluster ion source (e.g., Arn⁺) is often preferred over a monatomic ion source. nih.gov The cluster ions spread their impact energy over a wider area, which significantly reduces chemical damage to the remaining surface and provides a more accurate representation of the chemistry at different depths. cardiff.ac.uk This technique can be used to study the spatial distribution of specific elements (like fluorine from the -CF₃ group or nitrogen from the aniline) within a thin film, confirming the success of a surface derivatization process. nih.gov

Future Research Directions and Emerging Synthetic Prospects

Development of Novel Stereoselective Transformations Incorporating the Dimethoxyaniline Scaffold

The synthesis of chiral amines remains a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical industry. The 4,5-dimethoxy-2-(trifluoromethyl)aniline scaffold offers a unique electronic environment that could be exploited in the development of novel stereoselective transformations. Future research could focus on utilizing this aniline (B41778) derivative as a precursor for the synthesis of enantiomerically pure compounds.

Potential Research Areas:

Asymmetric Hydrogenation: Investigating the use of N-acylated derivatives of this compound as substrates in asymmetric hydrogenation reactions to produce chiral amines.

Chiral Ligand Synthesis: Employing the aniline as a building block for the synthesis of novel chiral ligands for transition-metal-catalyzed reactions. The electronic properties of the substituents could be tuned to modulate the catalytic activity and enantioselectivity.

Organocatalysis: Exploring the potential of derivatives of this compound as organocatalysts, for example, in asymmetric Mannich or Michael reactions.

Exploration of Bio-orthogonal Reactions for Selective Labeling and Functionalization

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions have become invaluable tools for labeling and tracking biomolecules in real-time. While this compound itself is not bio-orthogonal, its scaffold could be functionalized with "bio-orthogonal handles" to enable its use in this field.

Future research could focus on developing methods to introduce functionalities such as azides, alkynes, or strained alkenes onto the aniline ring or the amine group. acs.orgprofacgen.com This would allow the resulting molecule to participate in well-established bio-orthogonal reactions like the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov

Hypothetical Functionalization Strategies:

| Bio-orthogonal Handle | Potential Functionalization Site | Applicable Bio-orthogonal Reaction |

| Azide (B81097) (-N₃) | Aromatic ring (via electrophilic azidation) or as a substituent on an N-alkyl group | Staudinger Ligation, Click Chemistry (CuAAC, SPAAC) |

| Terminal Alkyne (-C≡CH) | Aromatic ring (via Sonogashira coupling of a halogenated precursor) | Click Chemistry (CuAAC, SPAAC) |

| Strained Cyclooctyne | Attached to the nitrogen atom via an appropriate linker | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Tetrazine | Coupled to the aniline nitrogen or the aromatic ring | Inverse-electron-demand Diels-Alder reaction |

The fluorinated nature of the molecule could also be advantageous, as the ¹⁹F nucleus can be used as a sensitive NMR probe for in vitro and in vivo imaging, providing a dual-mode labeling strategy.

Green and Sustainable Synthesis Strategies for Fluorinated Aniline Production

The synthesis of fluorinated organic compounds often relies on harsh reagents and energy-intensive processes. numberanalytics.com Developing green and sustainable synthetic routes to this compound and other fluorinated anilines is a critical area for future research. This aligns with the growing demand for environmentally benign chemical manufacturing.

Key principles of green chemistry that could be applied include the use of renewable feedstocks, atom-economical reactions, and the reduction of hazardous waste. agchemigroup.eu For instance, research could focus on direct C-H trifluoromethylation methods that avoid the use of pre-functionalized starting materials. researchgate.netacs.org Additionally, exploring the use of greener solvents and catalytic systems would be beneficial.

Potential Green Synthesis Approaches:

Catalytic Trifluoromethylation: Development of efficient catalytic systems (e.g., using earth-abundant metals) for the direct trifluoromethylation of 1,2-dimethoxybenzene (B1683551) derivatives.

Flow Chemistry: Utilizing microreactor technology for safer and more efficient fluorination reactions, allowing for precise control over reaction parameters and minimizing the risks associated with hazardous reagents.

Bio-catalysis: Investigating the potential of enzymatic processes for the synthesis of fluorinated intermediates.

Recent advancements in producing fluorochemicals directly from fluorspar using less hazardous reagents like oxalic acid could also pave the way for a more sustainable supply chain for these important building blocks. agchemigroup.eu

Applications in Materials Science Beyond Traditional Organic Synthesis

The unique electronic properties of this compound make it a promising candidate for applications in materials science, particularly in the field of conductive polymers. Polyaniline is a well-known conductive polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. wikipedia.org

The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups on the same monomer unit could lead to polymers with novel electronic and physical properties. For example, fluorinated polymers often exhibit enhanced thermal stability and chemical resistance. nih.gov

Potential Materials Science Applications:

| Potential Material | Key Properties Conferred by the Monomer | Potential Applications |

| Conductive Polymers | Modified electronic bandgap, enhanced stability, altered solubility | Organic electronics (OLEDs, OFETs), sensors, antistatic coatings |

| Fluorinated Polymers | Increased hydrophobicity, thermal stability, chemical resistance | Advanced coatings, membranes for separation processes |

| Smart Materials | Stimuli-responsive properties due to electronic asymmetry | Actuators, drug delivery systems |

Research in this area would involve the polymerization of this compound and the characterization of the resulting polymer's electrical, optical, and mechanical properties. The electropolymerization of perfluorinated anilines has already been shown to produce hydrophobic conductive polymer films, suggesting a viable path for this research. bue.edu.eg

Rational Design of Fluorinated Analogues with Tailored Reactivity Profiles

The substituents on an aniline ring have a profound impact on its reactivity. Electron-donating groups generally increase the basicity and nucleophilicity of the amine, while electron-withdrawing groups have the opposite effect. chemistrysteps.comresearchgate.net The specific substitution pattern of this compound offers a starting point for the rational design of new aniline derivatives with finely tuned reactivity.

By systematically modifying the substituents, it should be possible to create a library of analogues with a wide range of electronic properties. For example, replacing the methoxy (B1213986) groups with other alkoxy groups could modulate the solubility and steric hindrance, while introducing different fluoroalkyl groups could fine-tune the electronic effects.

Design Strategies for Tailored Reactivity:

Modulating Basicity: The number and position of electron-donating and -withdrawing groups can be varied to achieve a desired pKa value, which is crucial for applications in catalysis and medicinal chemistry.

Controlling Regioselectivity: The directing effects of the substituents can be used to control the outcome of electrophilic aromatic substitution reactions, enabling the synthesis of specific isomers.

Enhancing Stability: The introduction of fluorine-containing groups can increase the metabolic stability of drug candidates, a key consideration in pharmaceutical design. nih.gov

Computational chemistry could play a significant role in this area, allowing for the in silico design and prediction of the properties of new analogues before their synthesis, thereby accelerating the discovery process.

Q & A

Q. Table 1: Synthesis Method Comparison

| Catalyst System | Solvent | Temperature | Yield | Purification Method | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 110°C | 98% | Silica gel column | |

| Pd(OAc)₂, dicyclohexylphosphine | Dioxane | 110°C | 14% | C18 reverse-phase column |

How do the methoxy and trifluoromethyl substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG), reducing electron density at the aromatic ring and directing electrophilic substitution to specific positions. In contrast, methoxy (-OMe) groups are electron-donating (EDG), creating ortho/para-directing effects. Spectroscopic studies (e.g., FT-IR, NMR) and DFT calculations on analogous compounds confirm that the -CF₃ group lowers the LUMO energy, enhancing reactivity toward nucleophilic attack . This electronic interplay necessitates tailored reaction conditions to balance competing directing effects.

What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Silica gel column chromatography with ethyl acetate/petroleum ether is optimal for removing unreacted starting materials and byproducts, achieving >95% purity .

- C18 reverse-phase chromatography (acetonitrile/water) is preferred for polar derivatives, though it may result in lower yields due to strong retention .

- LCMS and HPLC (e.g., retention time: 0.99 minutes under SQD-AA05 conditions) are critical for real-time purity assessment .

How can computational methods (e.g., DFT) predict regioselectivity in cross-coupling reactions involving this compound?

Advanced Methodological Answer:

Density Functional Theory (DFT) calculates Fukui indices and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, studies on nitro-trifluoromethyl anilines show that the -CF₃ group stabilizes transition states at specific ring positions, favoring coupling at the para-methoxy site . Computational modeling also aids in predicting steric hindrance from methoxy groups, guiding ligand selection for Pd-catalyzed reactions.

What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Advanced Methodological Answer:

- LCMS/HPLC : Quantifies molecular ion peaks (e.g., m/z 307 [M+H]⁺ ) and retention times to confirm purity.

- Multinuclear NMR (¹H/¹³C) : Assigns substituent positions; deshielding effects from -CF₃ are evident in ¹³C spectra (~110-120 ppm for CF₃) .

- UV-Vis Spectroscopy : Correlates electronic transitions with substituent effects (e.g., λmax shifts due to -OMe/-CF₃ interactions) .

Conflicting data between techniques require cross-validation via 2D NMR (COSY, HSQC) or X-ray crystallography.

How should researchers address contradictory yield outcomes in palladium-catalyzed reactions?

Advanced Methodological Answer:

Contradictions arise from:

- Catalyst-Ligand Mismatch : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents due to enhanced stability .

- Solvent Effects : Aprotic solvents (toluene) favor coupling over protic ones (dioxane) .

- Purification Losses : C18 columns may retain polar intermediates, reducing yields .

Recommendation : Use Design of Experiments (DoE) to optimize catalyst loading, solvent ratios, and temperature.

What role does this compound play in synthesizing bioactive molecules?

Advanced Methodological Answer:

The compound serves as a precursor for pharmacologically active pyrimidines and pyrazines . For example, coupling with chloropyrimidines yields intermediates for kinase inhibitors (e.g., LCMS: m/z 279 [M+H]⁺ ). Its -CF₃ group enhances metabolic stability in drug candidates, as seen in analogs with anti-inflammatory activity .

How do steric effects from methoxy groups impact reaction scalability?

Advanced Methodological Answer:

Steric hindrance from vicinal methoxy groups can slow reaction kinetics. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.